Pyridostatin TFA

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

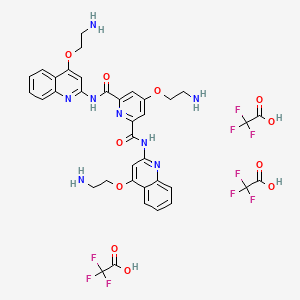

Pyridostatin Trifluoroacetate (Pyridostatin TFA) is a selective G-quadruplex (G4) DNA stabilizer with a dissociation constant (Kd) of 490 nM in cell-free assays . It binds to G4 structures, inducing replication- and transcription-dependent DNA damage, leading to cell cycle arrest and growth inhibition in cancer cells. This compound specifically targets the proto-oncogene Src, reducing SRC protein levels and impairing SRC-dependent cellular motility in breast cancer models . Its trifluoroacetate salt form enhances solubility without altering its core pharmacological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridostatin Trifluoroacetate involves the coupling of pyridine-based building blocks with quinoline-based building blocks. The reaction typically requires one mole equivalent of pyridine-based compounds and two mole equivalents of quinoline-based compounds . The reaction conditions often involve the use of trifluoroacetic acid in dichloromethane for deprotection steps .

Industrial Production Methods: Industrial production methods for Pyridostatin Trifluoroacetate are not widely documented.

Chemical Reactions Analysis

Types of Reactions: Pyridostatin Trifluoroacetate primarily undergoes reactions that involve the stabilization of G-quadruplex structures. These reactions are crucial for its role in inhibiting the growth of cancer cells .

Common Reagents and Conditions: The stabilization of G-quadruplex structures by Pyridostatin Trifluoroacetate typically involves the use of cell-free assays with specific binding conditions .

Major Products Formed: The major products formed from the reactions involving Pyridostatin Trifluoroacetate are stabilized G-quadruplex structures, which can lead to telomere dysfunction and growth inhibition in cancer cells .

Scientific Research Applications

Pyridostatin Trifluoroacetate has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Cancer Research: It is used to study the stabilization of G-quadruplex structures in cancer cells, leading to telomere dysfunction and growth inhibition

Gene Regulation: The compound is used to investigate the regulation of genes that contain G-quadruplex sequences.

Drug Development: Pyridostatin Trifluoroacetate is explored as a potential therapeutic agent for targeting cancer cells by inducing DNA damage and telomere dysfunction.

Mechanism of Action

Pyridostatin Trifluoroacetate exerts its effects by stabilizing G-quadruplex structures in nucleic acids. These structures are formed by guanine-rich sequences and are stabilized through Hoogsteen hydrogen bonding and π–π interactions . The stabilization of G-quadruplex structures leads to telomere dysfunction, which inhibits the growth of cancer cells by inducing DNA damage and senescence .

Comparison with Similar Compounds

Comparison with Similar G-Quadruplex Stabilizers

Structural and Binding Properties

Key Observations :

- This compound exhibits broad G4 binding but lacks specificity, stabilizing diverse G4 motifs (e.g., KRAS, telomeric) .

- Phen-DC3 shows higher specificity for telomeric G4s, making it useful in telomere biology studies .

Key Findings :

- This compound uniquely combines G4 stabilization with transcriptional repression (e.g., SRC) and translational inhibition, distinguishing it from compounds like Phen-DC3, which primarily affect telomeres .

- Unlike doxorubicin (a non-G4 agent), this compound reduces SRC mRNA levels without equivalent DNA damage burden, suggesting mechanism-driven efficacy .

Advantages and Limitations

- This compound: Advantages: Well-characterized in vitro and in vivo; versatile in targeting both DNA and RNA G4 structures .

- Phen-DC3: Advantages: High telomeric specificity; useful in telomere dysfunction studies . Limitations: Limited efficacy in non-telomeric contexts.

- BMVC/360A: Advantages: Oncogene-selective activity; lower cytotoxicity in normal cells . Limitations: Insufficient pharmacokinetic data.

Biological Activity

Pyridostatin trifluoroacetate (PDS), a potent G-quadruplex (G4) ligand, has garnered significant attention due to its biological activities, particularly in the fields of oncology and virology. This article synthesizes current research findings, case studies, and experimental data regarding the biological activity of Pyridostatin TFA, focusing on its mechanisms of action, cellular effects, and potential therapeutic applications.

Overview of this compound

Pyridostatin is known for its ability to stabilize G-quadruplex structures in nucleic acids, which are associated with telomeres and oncogene regulation. The compound is recognized for inducing double-stranded DNA breaks (DSBs), leading to cell cycle arrest and apoptosis in cancer cells. Its antiviral properties have also been observed, particularly against Epstein-Barr virus (EBV) by inhibiting the synthesis of EBV-encoded nuclear antigen 1 .

1. G-Quadruplex Stabilization:

Pyridostatin binds to G-quadruplexes formed in guanine-rich regions of DNA, thereby preventing the unwinding necessary for replication and transcription. This stabilization leads to the activation of DNA damage response pathways .

2. Induction of DNA Damage:

Research indicates that PDS treatment results in the accumulation of γH2AX foci, a marker of DSBs, in various cancer cell lines. This accumulation is associated with cell cycle arrest primarily in the G2 phase . The induction of DSBs is further supported by increased phosphorylation of DNA-PKcs, a key protein involved in DSB repair mechanisms .

3. Alteration of Gene Expression:

Pyridostatin has been shown to downregulate proteins involved in cell cycle regulation while upregulating others that activate cyclins. This complex modulation suggests that PDS affects gene expression beyond merely stabilizing G4 structures .

Table 1: Summary of Biological Effects Induced by this compound

Case Studies

Case Study 1: Anticancer Activity in HeLa Cells

In a study examining the effects of Pyridostatin on HeLa cells, it was found that treatment led to significant growth inhibition and altered protein expression profiles. Notably, PDS downregulated 22 proteins while upregulating 16, indicating a complex interplay between G4 stabilization and cellular signaling pathways .

Case Study 2: Impact on Telomere Dynamics

Another investigation revealed that Pyridostatin induces telomere dysfunction by displacing shelterin proteins from telomeric regions. This displacement results in telomere shortening and increased genomic instability over time .

Properties

Molecular Formula |

C37H35F9N8O11 |

|---|---|

Molecular Weight |

938.7 g/mol |

IUPAC Name |

4-(2-aminoethoxy)-2-N,6-N-bis[4-(2-aminoethoxy)quinolin-2-yl]pyridine-2,6-dicarboxamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C31H32N8O5.3C2HF3O2/c32-9-12-42-19-15-24(30(40)38-28-17-26(43-13-10-33)20-5-1-3-7-22(20)36-28)35-25(16-19)31(41)39-29-18-27(44-14-11-34)21-6-2-4-8-23(21)37-29;3*3-2(4,5)1(6)7/h1-8,15-18H,9-14,32-34H2,(H,36,38,40)(H,37,39,41);3*(H,6,7) |

InChI Key |

CYYZQGUDHAKBIQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)NC(=O)C3=CC(=CC(=N3)C(=O)NC4=NC5=CC=CC=C5C(=C4)OCCN)OCCN)OCCN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.